molecular formula C13H22N2O3 B8713220 Ethyl6-methyl-2-oxo-4-pentyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl6-methyl-2-oxo-4-pentyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B8713220
M. Wt: 254.33 g/mol
InChI Key: STRXJRVLYNVEIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl6-methyl-2-oxo-4-pentyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound belonging to the class of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids. These compounds are known for their diverse biological activities and are often used in various scientific research applications .

Preparation Methods

The synthesis of ethyl 6-methyl-2-oxo-4-pentyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves the Biginelli reaction. This is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue). The reaction is known for its efficiency in producing highly functionalized heterocycles . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.

Chemical Reactions Analysis

Ethyl6-methyl-2-oxo-4-pentyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide or potassium hydroxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Ethyl6-methyl-2-oxo-4-pentyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 6-methyl-2-oxo-4-pentyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of cell cycle progression, leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Ethyl6-methyl-2-oxo-4-pentyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:

  • Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Ethyl 6-methyl-2-oxo-4-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

These compounds share a similar core structure but differ in their substituents, which can affect their biological activities and chemical properties. The uniqueness of ethyl 6-methyl-2-oxo-4-pentyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate lies in its specific pentyl group, which may confer distinct properties and applications .

Properties

Molecular Formula

C13H22N2O3

Molecular Weight

254.33 g/mol

IUPAC Name

ethyl 6-methyl-2-oxo-4-pentyl-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C13H22N2O3/c1-4-6-7-8-10-11(12(16)18-5-2)9(3)14-13(17)15-10/h10H,4-8H2,1-3H3,(H2,14,15,17)

InChI Key

STRXJRVLYNVEIG-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1C(=C(NC(=O)N1)C)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Quantity
4 mmol
Type
Reaction Step One
Quantity
0.4 mmol
Type
Reaction Step Two
Quantity
4 mmol
Type
Reaction Step Three
Name
Quantity
400 μL
Type
Reaction Step Three
Quantity
4 mmol
Type
Reaction Step Four
Name
Quantity
1200 μL
Type
Reaction Step Four

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